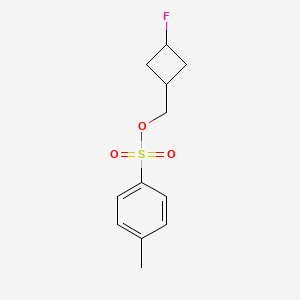
(3-Fluorocyclobutyl)methyl4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is a chemical compound with the molecular formula C11H13FO3S and a molecular weight of 244.29 g/mol . This compound is characterized by its fluorinated cyclobutyl group attached to a methylbenzene sulfonate moiety. It is a colorless to yellow liquid with a CAS number of 1427501-88-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate . The reaction conditions may include the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclobutyl ring, followed by fluorination and sulfonation steps. The process is optimized for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can occur at the fluorine or sulfonate positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Fluorinated or sulfonated derivatives.
Scientific Research Applications
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is unique due to its fluorinated cyclobutyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
4-Methylbenzene-1-sulfonic acid
3-Fluorobenzene-1-sulfonic acid
Cyclobutyl methyl sulfonate
These compounds differ in their functional groups and structural features, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C12H15FO3S |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15FO3S/c1-9-2-4-12(5-3-9)17(14,15)16-8-10-6-11(13)7-10/h2-5,10-11H,6-8H2,1H3 |
InChI Key |
KWKQXQAZOAPIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


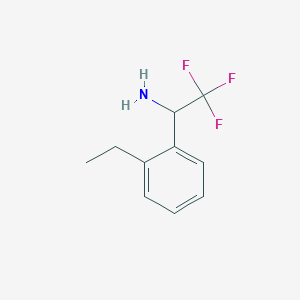
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
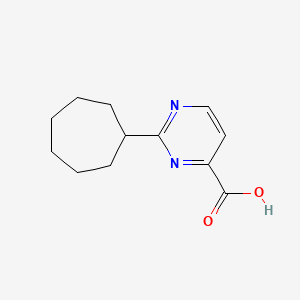
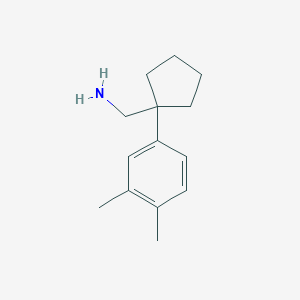
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
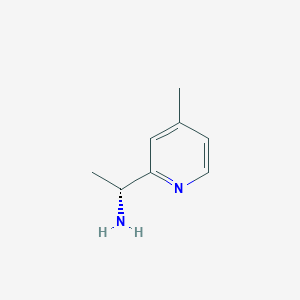
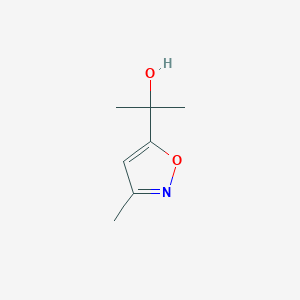
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
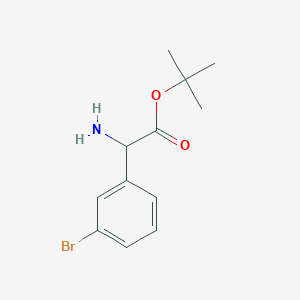
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
